molecular formula C9H10OS B108920 4'-(Methylthio)acetophenone CAS No. 1778-09-2

4'-(Methylthio)acetophenone

Cat. No.: B108920
CAS No.: 1778-09-2
M. Wt: 166.24 g/mol
InChI Key: JECUZQLBQKNEMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4′ -(Methylthio)acetophenone (4-(Methylthio)acetophenone, p-(methylthio) acetophenone, 4-MTAP) is a sulphur containing organic building block. It is a key intermediate in drug synthesis. Its industrial preparation, via Friedel-Crafts acylation reaction in the presence of aluminium chloride as catalyst and acetyl chloride as acylating agent has been reported. It has been prepared by the acetylation reaction of thioanisole with acetic anhydride in the presence of solid acid catalyst.

Scientific Research Applications

Green Chemistry Process Development

4'-(Methylthio)acetophenone, an important drug intermediate used in the synthesis of Vioxx (Rofecoxib), has been produced industrially through the Friedel–Crafts acylation process. This process traditionally used homogeneous, corrosive, and polluting acid catalysts, creating environmental disposal issues. Research has been conducted to develop a greener process using heterogeneous catalysts, with Amberlyst-15, a cation exchange resin, identified as an effective catalyst, demonstrating a commitment to environmentally sustainable chemical synthesis (Yadav & Bhagat, 2005).

Insecticidal Activity

Novel oxime ether pyrethroids, synthesized from reactions involving this compound derivatives, have shown significant insecticidal activity against Homopteran and Lepidopteran pests. These compounds, particularly 2-Methylthio-4'-fluoroacetophenone oxime O-[(2-methylbiphenyl-3-yl)methyl] ether, exhibited effectiveness surpassing some commercial insecticides (Liu et al., 2005).

Chemical Synthesis and Characterization

Several studies have explored the synthesis and characterization of compounds involving this compound. These include:

  • Liquid phase acetylation of thioanisole with acetic anhydride to produce 4-(methylthio)acetophenone using H-beta catalyst (Sawant & Halligudi, 2004).
  • Discovery of unexpected products in the Willgerodt-Kindler reaction of acetophenone, contributing to the understanding of reaction mechanisms (Liu et al., 2006).
  • Facile synthesis approaches for derivatives of furans, pyrroles, thiophenes involving this compound derivatives (Yin et al., 2008).

Structural Studies and Materials Science

Studies on structural elucidation and interaction dynamics in this compound derivatives have provided insights into molecular geometries and electronic structures, useful in materials science and crystal engineering (Seth et al., 2009).

Medical Chemistry Research

Research involving tin(II) complexes of fluorinated Schiff bases derived from amino acids using this compound derivatives has shown promising antibacterial activities, indicating potential applications in medical chemistry (Singh, 2010).

Photopolymerization and Industrial Applications

A study on alkoxyamine bearing a chromophore group linked to this compound indicated potential for use in photoinitiated polymerization, with implications for industrial applications in materials science (Guillaneuf et al., 2010).

Mechanism of Action

Safety and Hazards

4’-(Methylthio)acetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

1-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECUZQLBQKNEMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075129
Record name 4'-(Methylmercapto)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778-09-2
Record name 1-[4-(Methylthio)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1778-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-(Methylthio)phenyl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001778092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1778-09-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403927
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4'-(Methylmercapto)acetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3075129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(methylthio)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.649
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-(Methylthio)phenyl)ethanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FN9JM37X2P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

123 g (0.92 mol) of AlCl3 are added with a spatula to a mixture of 100 g (0.8 mol) of thioanisole, 750 ml of CH2Cl2 and 63 ml (0.9 mol) of acetyl chloride, cooled to 0° C. beforehand, said addition being carried out so that the temperature does not exceed 10° C. The mixture is stirred for 1 h at room temperature, heated for 1 h at 40° C. and then poured into 800 ml of an ice/water mixture. The resulting mixture is separated and extracted with CH2Cl2. The organic phases are combined, washed with water and then dried over MgSO4 and concentrated to give 117.1 g of 4-(methylthio)acetophenone.
Name
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The synthesis of bromoketone 2 begins with the Friedel-Crafts reaction between thioanisole and acetyl chloride, to give 4-(methylthio)acetophenone 3 herein referred to as ketosulfide 3).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetyl chloride (8.2 g, 0.105 mol) is added to a suspension of AlCl3 (16 g, 0.12 mol) in dichloroethane (50 ml) cooled to 0° C.; the mixture is stirred for 15 min and a solution of thioanisole (12.4 g, 0.1 mol) in dichloroethane (20 ml) is then added dropwise; the temperature is kept below 20° C. by cooling (30 min). The mixture is stirred for a further 1 h and allowed to stand at RT overnight. The Lewis acid complex is decomposed by addition of ice water (100 ml) with cooling, the organic phase is separated in a separating funnel, and the aqueous phase is extracted a further 2 times with dichloroethane (100 ml). The combined extracts are dried over Na2SO4 sicc. and concentrated to ¼ of the starting volume. The red-brown residue (15.2 g) is washed with diethyl ether (20 ml) and hexane (20 ml): 12 g of light red (brick-red) substance result.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred solution of 4-(methylthio)benzonitrile (50 g, 340 mmol) in THF (2 L) at −78° C., was added methyllithium (282 ml, 1.4 M in diethyl ether, 390 mmol) over a period of ten minutes. The solution was stirred at −78° C. For one hour and then the dry ice bath was removed. After five hours, 100 ml of water followed by 200 ml of 3N HCl were added to the reaction mixture and it was stirred overnight. Concentration in vacuo gave a residue which was partitioned between ethyl acetate aid water. The water layer was extracted with three portions of ethyl acetate and the combined ethyl acetate layers were dried (MgSO4). Concentration in vacuo gave 58 g of crude 4-(methylthio)acetophenone as a yellow solid:
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
282 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(Methylthio)acetophenone
Reactant of Route 2
Reactant of Route 2
4'-(Methylthio)acetophenone
Reactant of Route 3
Reactant of Route 3
4'-(Methylthio)acetophenone
Reactant of Route 4
4'-(Methylthio)acetophenone
Reactant of Route 5
Reactant of Route 5
4'-(Methylthio)acetophenone
Reactant of Route 6
Reactant of Route 6
4'-(Methylthio)acetophenone
Customer
Q & A

Q1: What are the common synthetic routes for producing 4'-(Methylthio)acetophenone?

A1: One of the primary methods for synthesizing this compound is through the Friedel-Crafts acylation of thioanisole with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [, ]. This reaction typically employs carbon disulfide (CS2) as a solvent []. Another approach involves a two-step process: first, reacting thioanisole with acetyl chloride to produce 4'-(Methylthio) acetophenone, followed by a Willgerodt-Kindler reaction with morpholine and sulfur to yield the thioacetmorpholide. Subsequent hydrolysis of the thioacetmorpholide then produces 4'-(Methylthio)benzeneacetic acid [].

Q2: Has this compound been used in the development of any catalysts?

A2: While this compound itself is not a catalyst, it serves as a key starting material in synthesizing chiral oxazolidine-fused N-heterocyclic carbene (NHC) ligands []. These ligands, when complexed with rhodium or iridium, demonstrate catalytic activity in the asymmetric transfer hydrogenation of ketones [].

Q3: What are the limitations of using this compound-derived catalysts in asymmetric transfer hydrogenation reactions?

A3: Although rhodium and iridium complexes incorporating chiral NHC ligands derived from this compound exhibit catalytic activity in asymmetric transfer hydrogenation of acetophenone derivatives, they currently yield products with low enantioselectivities []. This suggests further research is needed to optimize the ligand structure or reaction conditions to achieve higher enantiomeric excesses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.